Bis(3-(3-chlorophenyl)benzo[c]isoxazol-5-yl)sulfane
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Overview
Description
Bis(3-(3-chlorophenyl)benzo[c]isoxazol-5-yl)sulfane is a complex organic compound with significant interest in various scientific fields This compound features a unique structure that includes two 3-(3-chlorophenyl)benzo[c]isoxazol-5-yl groups connected by a sulfane (sulfur) bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-(3-chlorophenyl)benzo[c]isoxazol-5-yl)sulfane typically involves the formation of the isoxazole ring followed by the introduction of the sulfane bridge. One common method for synthesizing isoxazole derivatives is through the cycloaddition reaction of nitrile oxides with alkynes. This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(3-(3-chlorophenyl)benzo[c]isoxazol-5-yl)sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the isoxazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfane bridge can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Bis(3-(3-chlorophenyl)benzo[c]isoxazol-5-yl)sulfane has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows it to interact with biological targets, making it a potential candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(3-(3-chlorophenyl)benzo[c]isoxazol-5-yl)sulfane involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The sulfane bridge may also play a role in redox reactions, influencing cellular processes. Detailed studies are needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **3-(3-Chlorophenyl)isoxazol-5-yl)methanol
- 5-Amino-3-substituted-1,2,4-triazin-6-yl derivatives
- 3,5-Disubstituted isoxazoles
Uniqueness
Bis(3-(3-chlorophenyl)benzo[c]isoxazol-5-yl)sulfane stands out due to the presence of the sulfane bridge, which imparts unique chemical properties and reactivity. This structural feature distinguishes it from other isoxazole derivatives and contributes to its diverse applications in research and industry.
Properties
Molecular Formula |
C26H14Cl2N2O2S |
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Molecular Weight |
489.4 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-5-[[3-(3-chlorophenyl)-2,1-benzoxazol-5-yl]sulfanyl]-2,1-benzoxazole |
InChI |
InChI=1S/C26H14Cl2N2O2S/c27-17-5-1-3-15(11-17)25-21-13-19(7-9-23(21)29-31-25)33-20-8-10-24-22(14-20)26(32-30-24)16-4-2-6-18(28)12-16/h1-14H |
InChI Key |
KZQZRRQGMYRVFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C3C=C(C=CC3=NO2)SC4=CC5=C(ON=C5C=C4)C6=CC(=CC=C6)Cl |
Origin of Product |
United States |
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